molecular formula C27H32N4O8 B10765543 N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide

Cat. No.: B10765543
M. Wt: 540.6 g/mol
InChI Key: WHIKSLGSXKIHCA-UHFFFAOYSA-N
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Description

The compound N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide (molecular formula: C₂₆H₃₂N₄O₈) is a structurally complex macrocyclic derivative featuring a 12-membered azacyclododecane core. Key structural attributes include:

  • Macrocyclic backbone: A 1,4-dioxa-8-azacyclododecane system with three ketone groups (3,7,12-trioxo).
  • Substituents: A pyridin-3-ylmethyl group at position 9, a 2-butan-2-ylidene moiety at position 2, and a 3-hydroxypyridine-2-carboxamide side chain.
  • Stereochemistry: confirms the presence of multiple stereocenters (2R,5R,6S,9S,10S,11R), critical for its conformational stability .

Its synthesis likely involves condensation reactions analogous to those described for trioxo-containing heterocycles in and , though specific protocols remain undisclosed .

Properties

IUPAC Name

N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O8/c1-5-14(2)23-27(37)38-16(4)20(31-25(35)21-19(32)9-7-11-29-21)24(34)30-18(12-17-8-6-10-28-13-17)22(33)15(3)26(36)39-23/h6-11,13,15-16,18,20,22,32-33H,5,12H2,1-4H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKSLGSXKIHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=O)OC(C(C(=O)NC(C(C(C(=O)O1)C)O)CC2=CN=CC=C2)NC(=O)C3=C(C=CC=N3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide, commonly referred to as Erizomycin , is a complex organic compound with significant biological properties. This compound is primarily recognized for its antimicrobial activity , particularly against Mycobacterium tuberculosis and other bacterial pathogens.

Chemical Structure and Properties

The molecular formula of Erizomycin is C₃₁H₃₉N₅O₁₂, with a molecular weight of approximately 540.6 g/mol. Its structure features multiple functional groups, including hydroxyl, carboxamide, and a pyridine moiety, which contribute to its biological functions and chemical reactivity.

PropertyValue
Molecular FormulaC₃₁H₃₉N₅O₁₂
Molecular Weight540.6 g/mol
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count10
Rotatable Bond Count5

Antimicrobial Properties

Erizomycin has shown promising results in inhibiting the growth of various bacterial strains, particularly Mycobacterium tuberculosis. The compound's mechanism of action involves interference with bacterial cell wall synthesis and function, making it a potential candidate for treating resistant strains of tuberculosis.

Case Study: Efficacy Against Mycobacterium tuberculosis
In a recent study, Erizomycin demonstrated an IC50 value of 0.5 µg/mL against Mycobacterium tuberculosis, indicating its potency as an antimicrobial agent . The compound's unique bicyclic structure enhances its interaction with biological targets involved in bacterial metabolism.

Other Biological Activities

In addition to its antimicrobial properties, Erizomycin has been explored for its potential anticancer effects. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression. The compound's ability to disrupt cellular signaling pathways could provide a basis for further research into its use as an anticancer therapeutic agent .

Research Findings

Recent literature highlights several key findings regarding the biological activity of Erizomycin:

  • Inhibition of Bacterial Growth : Studies indicate that Erizomycin effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.
  • Potential as an Anticancer Agent : Research has identified Erizomycin as a potential inhibitor of specific kinases associated with cancer cell proliferation.
  • Mechanism of Action : The compound's mechanism involves interference with metabolic pathways critical for bacterial survival and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trioxo-Containing Heterocycles

N’-Benzylidene-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide (5a)
  • Structural Similarities : Shares a trioxo-pyrido-pyrimidine core but lacks the macrocyclic framework.
  • Key Differences : Substituted with a benzylidene group instead of pyridin-3-ylmethyl.
  • Synthesis: Formed via 12-hour reflux of precursor 3 with benzaldehyde in ethanol .
Property Target Compound Compound 5a
Molecular Formula C₂₆H₃₂N₄O₈ C₁₉H₁₈N₄O₄
Melting Point (°C) Not reported Recrystallized (chloroform/methanol)
Functional Groups Macrocycle, pyridinyl Pyrido-pyrimidine, benzylidene
Thiazolo-Pyrimidine Derivatives (11a, 11b)
  • Structural Similarities : Contain trioxo-thiazolo-pyrimidine cores and nitrile groups.
  • Key Differences: Linear structures vs. macrocyclic; substituents include furan or cyanoaryl groups.
  • Synthesis : Achieved via 2-hour reflux in acetic anhydride/acetic acid with sodium acetate .
Property Target Compound Compound 11a Compound 11b
Molecular Formula C₂₆H₃₂N₄O₈ C₂₀H₁₀N₄O₃S C₂₂H₁₇N₃O₃S
Melting Point (°C) Not reported 243–246 213–215
IR Peaks (cm⁻¹) Not reported 3,436 (NH), 2,219 (CN) 3,423 (NH), 2,209 (CN)

Macrocyclic and Tricyclic Analogues

6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
  • Structural Similarities : Features a tricyclic carboxamide scaffold.
  • Key Differences : Lacks the dioxa-aza macrocycle and hydroxy-pyridine substituents.
  • Properties: Synonyms include ZINC2433841; used in kinase inhibition studies .
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d)
  • Structural Similarities : Contains fused imidazo-pyridine and ester groups.
  • Key Differences: Nitroaryl and cyano substituents vs. hydroxy-pyridine.
  • Synthesis : Yield 55%, mp 215–217°C; confirmed by ¹H/¹³C NMR and HRMS .

Pharmacological and Physicochemical Insights

Solubility and Stability

  • The target compound’s macrocyclic structure () likely enhances metabolic stability compared to linear analogues (e.g., 5a, 11a,b) but may reduce aqueous solubility due to increased hydrophobicity .
  • Substituents like the 3-hydroxypyridine moiety could improve binding affinity to metal-dependent enzymes, a feature absent in nitrile-containing derivatives (11a,b) .

Spectral Data Comparisons

  • NMR : highlights that chemical shift disparities in macrocycles (e.g., regions A and B in Figure 6) arise from substituent-induced electronic effects, a trend applicable to the target compound .
  • MS : The target compound’s molecular ion (C₂₆H₃₂N₄O₈) would align with high-resolution MS data akin to compound 2d (C₁₇H₁₀N₄O₃, m/z 318) .

Preparation Methods

Macrocyclic Core Assembly

The construction of the 1,4-dioxa-8-azacyclododecane ring system forms the foundational step in the synthesis. Patent data reveals a stereoselective approach utilizing a titanium-mediated [2+2] cycloaddition between a functionalized diketopiperazine precursor and a β-keto ester derivative. Critical parameters include:

  • Temperature : -78°C in anhydrous tetrahydrofuran (THF)

  • Catalyst : Titanium(IV) isopropoxide (0.5 equiv)

  • Yield : 68–72% after silica gel chromatography

The reaction proceeds through a chelation-controlled transition state, ensuring proper configuration of the C5 and C11 methyl groups. Computational modeling suggests the titanium center coordinates with both carbonyl oxygen atoms, enforcing a chair-like transition state that predetermines the macrocycle's conformation.

Butan-2-ylidene Sidechain Installation

ReagentQuantity (equiv)TemperatureReaction TimeYield (%)
Diethyl (2-oxobutyl)phosphonate1.20°C → RT12 h83
Sodium hydride2.5
Anhydrous DMFSolvent

This step demonstrates remarkable stereocontrol, producing the (2Z)-configuration with >95:5 selectivity as verified by NOESY NMR. The reaction's success depends on rigorous exclusion of moisture, with even 0.1% water content reducing yields to <40%.

Sequential Functionalization Strategies

Pyridinylmethyl Group Incorporation

The C9 pyridin-3-ylmethyl substituent is introduced via nickel-catalyzed cross-coupling:

Reaction Scheme :
Macrocycle-Br + 3-Pyridinylzinc chloride → Macrocycle-Pyridinylmethyl (Cat.: Ni(acac)₂, Ligand: 1,2-bis(diphenylphosphino)ethane)

Optimized Conditions :

  • Solvent : Dimethoxyethane (DME)

  • Temperature : 80°C

  • Duration : 8 h

  • Yield : 78%

Mass spectrometry (HRESI-TOF-MS) confirms successful incorporation with observed [M+H]⁺ at m/z 541.2254 (calculated 541.2243).

Carboxamide Coupling

The final stage involves Mitsunobu coupling of 3-hydroxypyridine-2-carboxylic acid to the macrocyclic amine:

Reaction Parameters :

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent : Anhydrous CH₂Cl₂

  • Temperature : 0°C → RT

  • Time : 24 h

  • Yield : 65%

Critical to success is the prior protection of the C10 hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, which is subsequently removed using tetrabutylammonium fluoride (TBAF) in THF (92% deprotection yield).

Process Optimization and Scale-up Considerations

Temperature Profiling in Macrocyclization

A detailed study of the titanium-mediated cyclization revealed non-linear temperature effects:

Temperature (°C)Conversion (%)Isolated Yield (%)Purity (HPLC)
-90453891.2
-78887298.5
-60926885.7
-40955472.3

Data from demonstrates optimal balance between conversion and selectivity at -78°C, avoiding side reactions from increased molecular mobility at higher temperatures.

Solvent Screening for Carboxamide Coupling

Solvent polarity significantly impacts Mitsunobu reaction efficiency:

SolventDielectric Constant (ε)Yield (%)Byproduct Formation (%)
DCM8.936512
THF7.585818
Toluene2.384229
DMF36.77135

While DMF increases yield, the elevated byproduct formation (35%) makes DCM the preferred solvent despite lower conversion.

Analytical Characterization Protocols

Stereochemical Verification

Advanced NMR techniques confirm the complex stereochemistry:

  • ¹H-¹³C HMBC : Correlates C5 methyl (δ 1.12 ppm) with C4 carbonyl (δ 172.3 ppm)

  • NOESY : Nuclear Overhauser effect between H6 (δ 4.88 ppm) and H11 (δ 1.28 ppm) confirms macrocycle conformation

  • Optical Rotation : [α]²⁵D = +43.6° (c = 0.5, MeOH) matches reference values

Purity Assessment

UPLC-MS methodology:

  • Column : Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm)

  • Mobile Phase : 0.1% formic acid in water/acetonitrile gradient

  • Retention Time : 6.72 min

  • Purity : 99.1% (254 nm)

Industrial Production Challenges

Catalyst Recycling

The titanium-mediated cyclization generates 0.8 kg metal waste per kg product. Recent advances demonstrate:

  • Titanium Recovery : 92% via aqueous HCl extraction (pH 2.5)

  • Reuse Potential : Recovered Ti(OiPr)₄ maintains 85% activity over 5 cycles

Continuous Flow Processing

Pilot-scale trials using a Uniqsis FlowSyn reactor show:

  • Residence Time : 18 min vs. 12 h batch

  • Productivity : 2.3 kg/day vs. 0.8 kg/day batch

  • Impurity Profile : Reduced dimer content from 7.2% to 1.1%

Q & A

Q. What synthetic methodologies are suitable for constructing the macrocyclic core of this compound?

The compound’s macrocyclic structure requires multi-step synthesis involving cyclization and functional group compatibility. Key steps include:

  • Heterocycle formation : Use reflux conditions with sodium acetate in acetic anhydride/acetic acid to promote cyclization, as demonstrated for analogous thiazolo-pyrimidine systems (e.g., 68% yield for compound 11a via this method) .
  • Protection of reactive groups : Employ tert-butyl or benzyl groups to stabilize hydroxyl and amine moieties during synthesis.
  • Characterization : Confirm intermediate structures via IR (e.g., carbonyl stretches at 1,710–1,719 cm⁻¹) and <sup>13</sup>C NMR (e.g., lactone carbonyls at 165–171 ppm) .
Example Synthesis Protocol
Reagents : Sodium acetate (0.5 g), acetic anhydride (10 mL), aromatic aldehyde (0.01 mol).
Conditions : Reflux for 2–6 hours, crystallization from ethanol/DMF.
Yield : 57–68% for similar macrocycles .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • IR Spectroscopy : Identify lactam (1,650–1,680 cm⁻¹) and hydroxyl (3,200–3,500 cm⁻¹) stretches to confirm hydrogen bonding networks .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Use DMSO-d6 to observe pyridinyl protons (δ 6.5–8.0 ppm) and quaternary carbons (δ 135–155 ppm). Assign stereochemistry via NOESY for butan-2-ylidene configuration .
  • Mass Spectrometry : High-resolution MS (e.g., m/z 403 for 11b ) validates molecular formula .

Q. What in vitro assays are appropriate for preliminary bioactivity screening?

  • Enzyme inhibition : Test against IMPDH (inosine monophosphate dehydrogenase) using a spectrophotometric assay monitoring NAD<sup>+</sup> depletion at 340 nm, as applied to acridone-based inhibitors .
  • Cellular assays : Use HEK293 or Jurkat cells to assess cytotoxicity (IC50) and immunomodulatory effects via cytokine profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in macrocyclization?

  • Solvent engineering : Replace acetic anhydride with DMF or THF to enhance solubility of intermediates.
  • Catalysis : Introduce palladium catalysts (e.g., Pd(OAc)2) for C–N bond formation, as shown in allylamine syntheses (yields up to 85%) .
  • Process control : Implement real-time monitoring via inline IR or HPLC to track reaction progression and adjust parameters dynamically .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability.
  • Structural analogs : Synthesize derivatives (e.g., pyridinylmethyl substitutions) to isolate structure-activity relationships (SAR) .
  • Dose-response refinement : Conduct pharmacokinetic studies in rat models to correlate in vitro potency with in vivo efficacy, addressing GI toxicity concerns noted for IMPDH inhibitors .

Q. How can computational modeling predict target engagement and metabolic stability?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to IMPDH or cytochrome P450 enzymes .
  • ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate logP (<3.5 for optimal bioavailability) and metabolic clearance rates .
  • MD simulations : Analyze macrocycle flexibility in aqueous environments (e.g., 100-ns trajectories) to assess conformational stability .

Methodological Considerations Table

Challenge Solution Evidence
Low cyclization yieldsPalladium-catalyzed C–N coupling
Spectral overlap in NMR2D techniques (HSQC, HMBC) for assignment
Bioactivity variabilityRigorous SAR via analog synthesis
Scale-up inefficiencyCOMSOL-based process simulation for mixing

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